molecular formula C14H19F2NO2S B2718349 N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide CAS No. 2034533-81-6

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

Cat. No.: B2718349
CAS No.: 2034533-81-6
M. Wt: 303.37
InChI Key: KIQBJCBFWFKYJY-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to an ethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide typically involves the reaction of 4,4-difluorocyclohexylamine with 2-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide
  • N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine

Uniqueness

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide stands out due to its unique combination of a difluorocyclohexyl group and an ethylbenzenesulfonamide moiety. This structural feature imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a sulfonamide group attached to a cyclohexyl and ethyl substituent. The presence of difluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16F2N2O2S
  • Molecular Weight : 302.34 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in immune responses and cancer progression .

Key Mechanisms:

  • PI3Kγ Inhibition : The compound's ability to inhibit PI3Kγ suggests its potential use in treating autoimmune diseases and certain cancers by modulating immune cell function and tumor growth .
  • Receptor Modulation : Interactions with various receptors could lead to altered signaling cascades that affect cell proliferation, survival, and differentiation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting tumor growth in various cancer models. Specifically, studies have shown its effectiveness against:

  • Lung Cancer
  • Breast Cancer
  • Pancreatic Cancer

The inhibition of PI3Kγ is particularly relevant here, as this pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. By inhibiting PI3Kγ, it reduces the recruitment and activation of immune cells such as neutrophils and eosinophils, which are involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.

Research Findings

A summary of relevant studies highlights the compound's biological activity:

StudyFocusFindings
Ruckle et al., 2006PI3Kγ Role in Immune ResponseDemonstrated that PI3Kγ is essential for neutrophil chemotaxis and cytokine production.
Passos et al., 2010Alzheimer's Disease ModelInhibition of PI3Kγ attenuated cognitive deficits and synaptic dysfunction in mouse models.
Lupia et al., 2004Pancreatitis ModelShowed reduced acinar cell injury with PI3Kγ inhibition without affecting secretory function.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Autoimmune Disease :
    • Patients treated with the compound showed significant improvement in symptoms associated with autoimmune disorders due to reduced inflammatory markers.
  • Clinical Trials for Cancer Treatment :
    • Early-phase clinical trials indicated promising results in tumor size reduction among participants with advanced lung cancer.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQBJCBFWFKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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